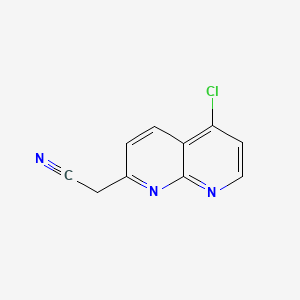
2-(5-Chloro-1,8-naphthyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-1,8-naphthyridin-2-yl)acetonitrile is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a naphthyridine core, which is a fused ring structure consisting of two benzene rings and one pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1,8-naphthyridin-2-yl)acetonitrile typically involves the following steps:
Formation of 1,8-naphthyridine Core: The initial step involves the formation of the 1,8-naphthyridine core through cyclization reactions. This can be achieved using methods such as the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with acetoacetate derivatives.
Nitrile Introduction: The acetonitrile group is introduced through nucleophilic substitution reactions, where the appropriate leaving group on the naphthyridine ring is replaced by the cyano group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chloro-1,8-naphthyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often facilitated by strong bases or acids.
Major Products Formed:
Oxidation Products: Higher oxidation state naphthyridine derivatives.
Reduction Products: Reduced naphthyridine derivatives.
Substitution Products: Naphthyridine derivatives with various functional groups.
Scientific Research Applications
2-(5-Chloro-1,8-naphthyridin-2-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be used in biological studies to investigate their interactions with various biomolecules and cellular processes.
Industry: Use in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-(5-Chloro-1,8-naphthyridin-2-yl)acetonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the derivatives of the compound.
Comparison with Similar Compounds
2-(5-Chloro-1,8-naphthyridin-2-yl)acetonitrile can be compared with other similar compounds, such as:
Pagoclone: An anxiolytic agent from the cyclopyrrolone family, related to better-known drugs such as zopiclone.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the nitrile group, which can impart distinct chemical and biological properties compared to other naphthyridine derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules and the development of new therapeutic agents.
Properties
Molecular Formula |
C10H6ClN3 |
|---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
2-(5-chloro-1,8-naphthyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-9-4-6-13-10-8(9)2-1-7(14-10)3-5-12/h1-2,4,6H,3H2 |
InChI Key |
BPTIZPJQTQCKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















